molecular formula C8H8N2S B1612970 3-(methylthio)-1H-indazole CAS No. 1040502-51-9

3-(methylthio)-1H-indazole

Cat. No. B1612970
M. Wt: 164.23 g/mol
InChI Key: OAJNVDTUARTZKS-UHFFFAOYSA-N
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Description

3-(methylthio)-1H-indazole is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.

Mechanism Of Action

The mechanism of action of 3-(methylthio)-1H-indazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Biochemical And Physiological Effects

3-(methylthio)-1H-indazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(methylthio)-1H-indazole is its unique chemical properties, which make it an ideal candidate for various laboratory experiments. It is also readily available and relatively inexpensive. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various experiments.

Future Directions

There are many future directions for the study of 3-(methylthio)-1H-indazole. One potential direction is the development of novel cancer therapies based on this compound. It also has potential applications in the treatment of neurodegenerative diseases and other inflammatory and oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various laboratory experiments.
Conclusion:
In conclusion, 3-(methylthio)-1H-indazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various laboratory experiments.

Scientific Research Applications

3-(methylthio)-1H-indazole has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(methylthio)-1H-indazole has been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-methylsulfanyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNVDTUARTZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629273
Record name 3-(Methylsulfanyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-1H-indazole

CAS RN

1040502-51-9
Record name 3-(Methylsulfanyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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